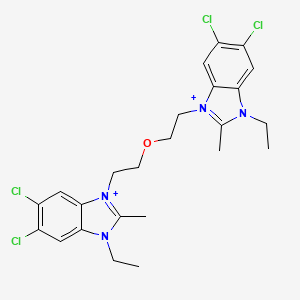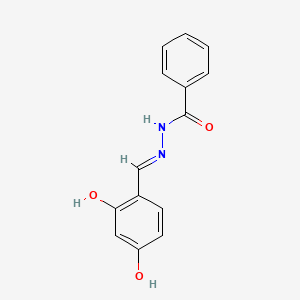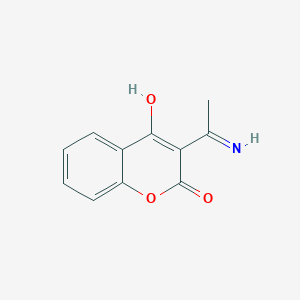![molecular formula C16H13Cl4N3OS B11712167 N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712167.png)
N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-tricloro-1-{[(4-cloroanilino)carbothioyl]amino}etil)benzamida es un compuesto orgánico complejo caracterizado por su estructura única, que incluye múltiples átomos de cloro y un grupo benzamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2,2,2-tricloro-1-{[(4-cloroanilino)carbothioyl]amino}etil)benzamida típicamente involucra la reacción de 4-cloroanilina con cloruro de tricloroacetilo para formar un intermedio, que luego se hace reaccionar con benzamida bajo condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano y catalizadores para facilitar la reacción.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2,2,2-tricloro-1-{[(4-cloroanilino)carbothioyl]amino}etil)benzamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que resulta en la formación de aminas y otros productos reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los átomos de cloro son reemplazados por otros nucleófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como aminas y tioles. Las condiciones de reacción varían según el producto deseado, pero a menudo implican temperaturas controladas y atmósferas inertes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir benzamidas cloradas, mientras que la reducción podría producir varias aminas.
Aplicaciones Científicas De Investigación
N-(2,2,2-tricloro-1-{[(4-cloroanilino)carbothioyl]amino}etil)benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como precursor de moléculas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de diversos productos industriales.
Mecanismo De Acción
El mecanismo de acción de N-(2,2,2-tricloro-1-{[(4-cloroanilino)carbothioyl]amino}etil)benzamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y proteínas, alterando su actividad y conduciendo a varios efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2,2,2-tricloro-1-((morfolina-4-carbothioyl)-amino)-etil)-benzamida
- N-(2,2,2-tricloro-1-(((2,6-dicloroanilino)carbothioyl)amino)etil)-benzamida
- 4-ME-N-(2,2,2-tricloro-1-(((4-etoxianilino)carbothioyl)amino)etil)benzamida
- 4-F-N-(2,2,2-tricloro-1-(((4-cloroanilino)carbothioyl)amino)etil)benzamida
Singularidad
N-(2,2,2-tricloro-1-{[(4-cloroanilino)carbothioyl]amino}etil)benzamida es único debido a su disposición específica de átomos de cloro y la presencia de ambos grupos anilina y benzamida. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C16H13Cl4N3OS |
|---|---|
Peso molecular |
437.2 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl4N3OS/c17-11-6-8-12(9-7-11)21-15(25)23-14(16(18,19)20)22-13(24)10-4-2-1-3-5-10/h1-9,14H,(H,22,24)(H2,21,23,25) |
Clave InChI |
GAZDTGKGMIXORS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)


![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)
![(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B11712120.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[cd]indol-2(1H)-one](/img/structure/B11712131.png)
![benzyl N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11712137.png)




![N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712160.png)

